

GSK6853 potency pIC50 8.1 TR-FRET validation

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Compound Focus: **GSK6853**

Cat. No.: S529491

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GSK6853 Potency & Selectivity Profile

This table summarizes the core quantitative data that defines **GSK6853**'s performance.

Assay Type	Target / Parameter	Result	Significance / Context
Biochemical TR-FRET [1] [2] [3]	BRPF1 (pIC ₅₀)	8.1	Corresponds to an IC ₅₀ of approximately 8 nM
	BRPF2/3 (pIC ₅₀)	5.1 / 4.8	Demonstrates significant selectivity over close family members
	BRD4 BD1/2 (pIC ₅₀)	4.7 / <4.3	Highly selective over BET family bromodomains
Biochemical Binding (BROMOscan) [2]	BRPF1 (K _D)	0.3 nM	Confirms very high binding affinity in a panel of 48 bromodomains
	Selectivity	>1,600-fold	
Cellular NanoBRET [1] [2]	BRPF1B (IC ₅₀)	20 nM	Confirms potent cellular target engagement

Experimental Protocols for Key Assays

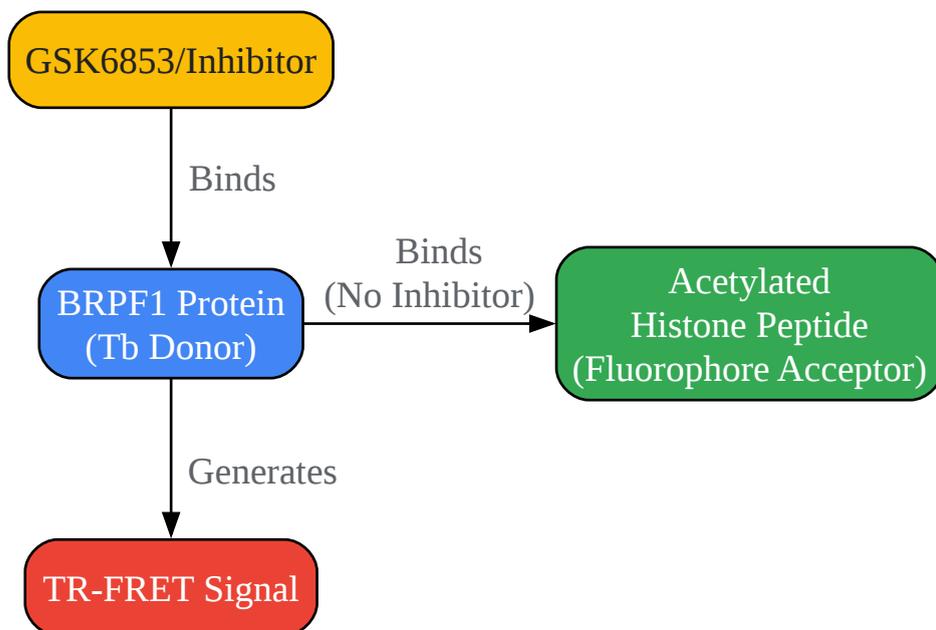
The validation of **GSK6853** relied on established biochemical and cellular techniques. Here are the core methodologies for the key experiments cited.

TR-FRET Target Engagement Assay

The **Time-Resolved Förster Resonance Energy Transfer (TR-FRET)** assay is a biochemical method used to quantify the ability of **GSK6853** to disrupt the interaction between the BRPF1 bromodomain and acetylated histones [1].

- **Principle:** The assay measures energy transfer from a Tb-chelate donor to a fluorescent acceptor when in close proximity. An inhibitor disrupts this interaction, reducing the FRET signal.
- **Workflow:**
 - **Incubation:** BRPF1 bromodomain, a fluorescently-labeled acetylated histone peptide, and the test compound (**GSK6853**) are mixed.
 - **TR-FRET Measurement:** The plate is read using a plate reader with time-gated detection.
 - **Data Analysis:** The FRET ratio is calculated, and dose-response curves are generated to determine the pIC₅₀ value [1].

The following diagram illustrates the basic principle of this competitive TR-FRET assay:



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NanoBRET Cellular Target Engagement

The **Nano Bioluminescence Resonance Energy Transfer (NanoBRET)** assay confirms that **GSK6853** engages its target inside live cells [1] [2] [4].

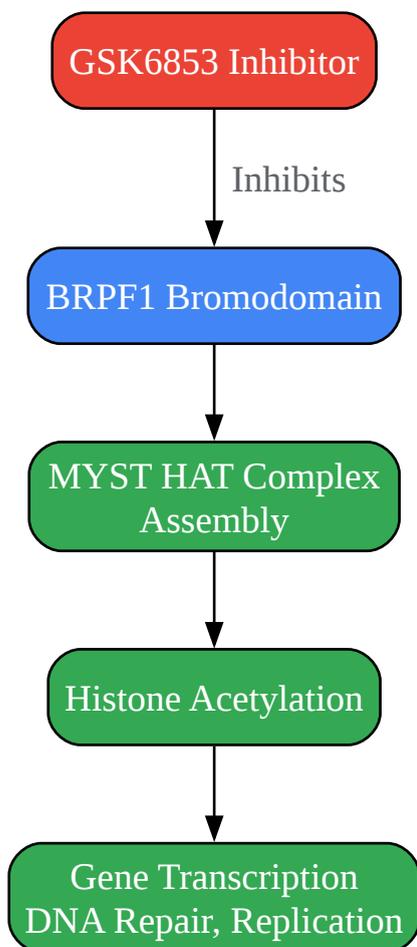
- **Principle:** A BRPF1 protein fused to NanoLuc luciferase (donor) is expressed in cells. If a fluorescent tracer bound to BRPF1 is in close proximity, a BRET signal occurs. A competitive inhibitor displaces the tracer, reducing the signal.
- **Workflow:**
 - **Cell Preparation:** Cells are transfected to express BRPF1-NanoLuc.
 - **Tracer & Compound Incubation:** Cells are treated with the fluorescent tracer and varying concentrations of **GSK6853**.
 - **Signal Measurement:** The BRET ratio is measured after adding the luciferase substrate.
 - **Data Analysis:** The decrease in BRET ratio is plotted to calculate the cellular IC₅₀ [2].

Biological Context of BRPF1 Inhibition

Understanding the biological role of BRPF1 helps contextualize the value of **GSK6853** as a chemical probe.

- **Function:** BRPF1 is a **scaffolding protein** critical for assembling the MOZ/MORF histone acetyltransferase (HAT) complexes [2].
- **Pathway:** These MYST-family HAT complexes add acetyl groups to histones, influencing processes like **DNA repair, replication, and gene transcription** [2].
- **Therapeutic Relevance:** The MOZ protein is frequently involved in translocations found in **Acute Myeloid Leukemia (AML)**, highlighting the pathway's importance in disease [2].

The diagram below illustrates the logical relationship and the point of inhibition by **GSK6853**:



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Key Comparison & Usage Considerations

- **Inactive Control:** For rigorous experimental design, the **structural analog GSK-9311** is recommended as an inactive negative control, as it has significantly reduced potency [5] [2].
- **Cellular Usage:** To minimize potential off-target effects in cell-based assays, it is recommended **not to exceed a concentration of 1 μ M** [2] [3].

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References

1. GSK6853, a Chemical Probe for Inhibition of the BRPF1 ... [pmc.ncbi.nlm.nih.gov]
2. GSK6853 A chemical probe for BRPF1 [thesgc.org]
3. GSK6853 | Epigenetic Reader Domain inhibitor | Mechanism | Concentration [selleckchem.com]
4. Cellular Target Engagement Approaches to Monitor ... [sciencedirect.com]
5. GSK-6853 82067 [bpsbioscience.com]

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